molecular formula C7H3BrF5NO B13476155 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine

5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine

Cat. No.: B13476155
M. Wt: 292.00 g/mol
InChI Key: LBWAQOJCCFMGKN-UHFFFAOYSA-N
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Description

5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine is a chemical compound characterized by its unique structure, which includes bromine, fluorine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with 2-bromo-1,1,2,2-tetrafluoroethanol under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include binding to active sites or altering the function of target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine apart is its combination of bromine, fluorine, and pyridine moieties, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C7H3BrF5NO

Molecular Weight

292.00 g/mol

IUPAC Name

5-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-fluoropyridine

InChI

InChI=1S/C7H3BrF5NO/c8-6(10,11)7(12,13)15-4-1-2-5(9)14-3-4/h1-3H

InChI Key

LBWAQOJCCFMGKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC(C(F)(F)Br)(F)F)F

Origin of Product

United States

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